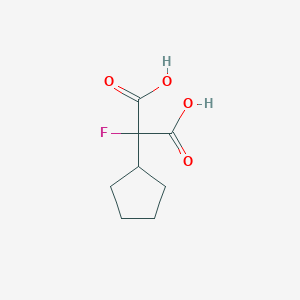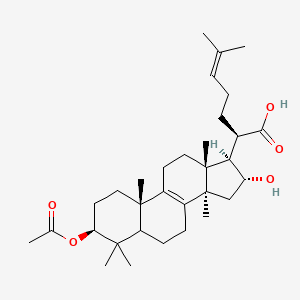
3-O-Acetyl-16 alpha-hydroxytrametenolic acid
Descripción general
Descripción
3-O-Acetyl-16 alpha-hydroxytrametenolic acid is a triterpene found in Poria cocos, a type of fungus. It has been identified for its antioxidant and anticancer activities . The molecular formula of this compound is C32H50O5 .
Molecular Structure Analysis
The molecular structure of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is complex. It has a molecular weight of 514.7 g/mol . The exact mass and monoisotopic mass are both 514.36582469 g/mol . The compound’s structure includes multiple rings and functional groups, including acetyl and hydroxy groups .
Chemical Reactions Analysis
While specific chemical reactions involving 3-O-Acetyl-16 alpha-hydroxytrametenolic acid are not detailed in the available resources, it’s known that this compound is a triterpene carboxylic acid. These types of compounds have been found to exhibit inhibitory activities against AAPH-induced lysis of red blood cells .
Physical And Chemical Properties Analysis
3-O-Acetyl-16 alpha-hydroxytrametenolic acid has a molecular weight of 514.7 g/mol . It has a computed XLogP3-AA value of 6.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 7 .
Aplicaciones Científicas De Investigación
Antioxidant Activity
3-O-Acetyl-16 alpha-hydroxytrametenolic acid, a triterpenoid compound found in Poria cocos, has been reported to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-cancer Activity
This compound also exhibits anti-cancer properties . It’s important to note that while these findings are promising, further research is needed to fully understand the mechanisms of action and potential therapeutic applications in cancer treatment.
Anti-inflammatory Activity
3-O-Acetyl-16 alpha-hydroxytrametenolic acid has been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Inhibition of Nitric Oxide Production
This compound has been shown to inhibit nitric oxide production and iNOS expression in LPS-stimulated Raw264.7 cells . Nitric oxide plays a crucial role in several physiological processes, but excessive production can lead to inflammation and other health issues.
Inhibition of 12-O-tetradecanoylphorbol-13-acetate-induced Inflammation
3-O-Acetyl-16 alpha-hydroxytrametenolic acid, along with other compounds isolated from Poria cocos, has shown strong inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice . This suggests potential applications in the treatment of inflammatory diseases.
Potential Neuroprotective Effects
While not directly linked to 3-O-Acetyl-16 alpha-hydroxytrametenolic acid, related compounds such as AKBA have shown neuroprotective effects . Given the structural similarities, it’s possible that 3-O-Acetyl-16 alpha-hydroxytrametenolic acid may also have neuroprotective properties, but more research is needed in this area.
Mecanismo De Acción
Target of Action
The primary target of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
Mode of Action
3-O-Acetyl-16 alpha-hydroxytrametenolic acid interacts with NOS in LPS-stimulated Raw264.7 cells , a type of macrophage cell line . It inhibits the production of NO and the expression of iNOS , thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the nitric oxide synthase pathway . By inhibiting the production of NO and the expression of iNOS, it disrupts the normal functioning of this pathway, leading to a decrease in inflammation.
Result of Action
The inhibition of NO production and iNOS expression by 3-O-Acetyl-16 alpha-hydroxytrametenolic acid results in anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by excessive inflammation.
Propiedades
IUPAC Name |
(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNLMOBFKJOSD-COLBUHOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346618 | |
| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168293-13-8 | |
| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2386333.png)
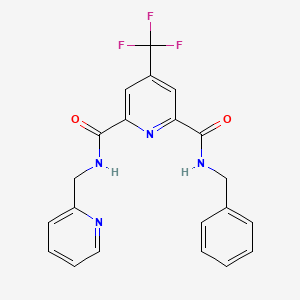
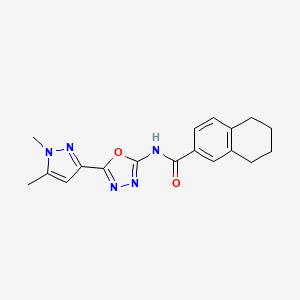
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2386337.png)
![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)
![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)
![N-(3-fluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2386340.png)
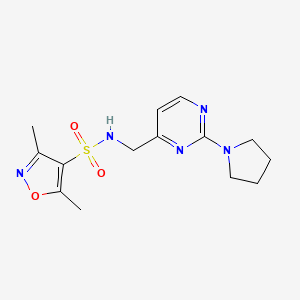
![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

